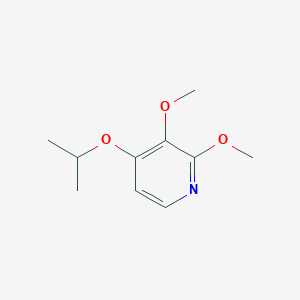

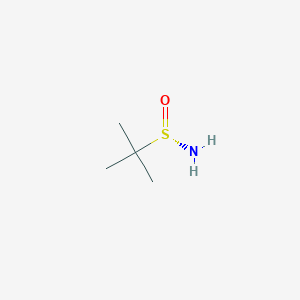

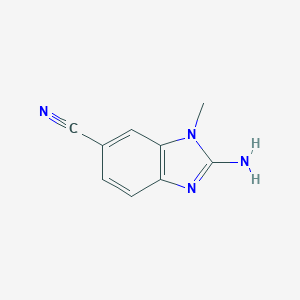

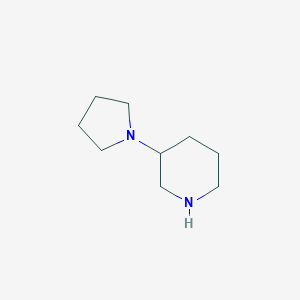

![molecular formula C6H10Cl4O B136615 1,2-二氯-3-[2-氯-1-(氯甲基)乙氧基]丙烷 CAS No. 59440-90-3](/img/structure/B136615.png)

1,2-二氯-3-[2-氯-1-(氯甲基)乙氧基]丙烷

描述

Synthesis Analysis

The synthesis of chlorinated organic compounds can involve various starting materials and reagents. For instance, the addition of bromotrichloromethane to ethylene yields 3-bromo-1,1,1-trichloropropane, which can undergo further reactions to form different chlorinated products . Similarly, trichloromethyl compounds can be converted into 1,3-dithianes, indicating the reactivity of trichloromethyl groups in synthesis . The synthesis of organomagnesium intermediates from 2-alkyl-2-(chloromethyl)-1,3-dichloropropanes also demonstrates the potential for creating complex chlorinated structures .

Molecular Structure Analysis

The molecular structure of chlorinated compounds can be complex, with different conformers possible. An electron diffraction study of 3-chloro-2-chloromethyl-1-propene revealed a mixture of two conformers, providing insight into the structural flexibility of such molecules . This information is relevant for understanding the potential conformations of "1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane".

Chemical Reactions Analysis

Chlorinated compounds can undergo various chemical reactions. For example, the atmospheric degradation of 3-ethoxy-1-propanol by reactions with Cl, OH, and NO3 radicals involves the attack by the oxidant at the methylene group, leading to the formation of different products . The reaction of 1,1,3-tri-(β-chloroethoxy)propane with sodium alcoholates shows the reactivity of chloroethoxy groups and the potential for substitution reactions . These studies help in understanding the reactivity patterns of chlorinated compounds, which could be extrapolated to "1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane".

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds can vary widely. The atmospheric implications of compounds like 3-ethoxy-1-propanol are determined by estimating parameters such as lifetimes, global warming potential (GWP), and Photochemical Ozone Creation Potential (POCPE) . The reactivity of chlorinated compounds with metals to form dimeric complexes, as seen with 3-mercapto-1,2-propanediol derivatives, also indicates the potential for forming coordination compounds . These properties are important for understanding the behavior of "1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane" in different environments and in reactions with other chemicals.

科学研究应用

有机化合物的合成

有机金属和有机硅化合物的合成:该化合物用于合成各种有机金属和有机硅化合物。例如,它参与了有机硼杂环化合物的形成 (Schulz et al., 1994)。

螺环化合物的制备:它作为合成1,7-二氧杂螺[4.4]壬烷的前体,这些化合物存在于许多天然产物中 (Alonso et al., 2005)。

生物降解和环境应用

- 氯代丙烷的生物降解:对一种细菌Methylosinus trichosporium OB3b的研究表明,它可以将氯代丙烷转化为包括结构类似于1,2-二氯-3-[2-氯-1-(氯甲基)乙氧基]丙烷的化合物,突显了其在环境清理中的潜力 (Bosma & Janssen, 1998)。

工业应用

在防腐剂中的应用:该化合物是合成用于酸性环境中钢铁的腐蚀抑制剂的吡唑衍生物的一部分,表明其潜在的工业应用 (Ouali et al., 2013)。

卤代工业化学品:它类似于各种烷卤化物、烷醇和醚,用作溶剂、熏蒸剂、推进剂以及化学品、纺织品、塑料和离子交换树脂的中间体 (Fishbein, 1979)。

分子研究

- 分子结构分析:已对类似于1,2-二氯-3-[2-氯-1-(氯甲基)乙氧基]丙烷的分子进行了电子衍射研究,以了解它们的分子结构 (Shen, 1979)。

安全和危害

This compound is classified as a skin irritant (Category 2), causing skin irritation (H315). It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319) . Safety measures include wearing protective gloves and rinsing cautiously with water for several minutes in case of eye contact .

属性

IUPAC Name |

1,2-dichloro-3-(1,3-dichloropropan-2-yloxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl4O/c7-1-5(10)4-11-6(2-8)3-9/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTOLZSVWKPITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)Cl)OC(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974846 | |

| Record name | 1,2-Dichloro-3-[(1,3-dichloropropan-2-yl)oxy]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane | |

CAS RN |

59440-90-3 | |

| Record name | 1,3-Dichloroisopropyl-2,3-dichloropropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59440-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-3-(2-chloro-1-(chloromethyl)ethoxy)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059440903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-3-[(1,3-dichloropropan-2-yl)oxy]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

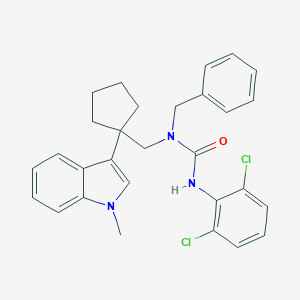

![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)